molecular formula C9H18F2N2 B13347553 2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine

2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine

Cat. No.: B13347553
M. Wt: 192.25 g/mol
InChI Key: CXWIOVFTAQJJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine involves several steps. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as a fluorinated ethanamine derivative, reacts with 4-methylpiperidine under controlled conditions. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the fluorine atoms. .

Scientific Research Applications

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

2,2-Difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine can be compared with other piperidine derivatives, such as:

  • 1-(4-Fluorobenzyl)piperidin-4-yl methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl methanol

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H18F2N2/c1-9(2-4-12-5-3-9)7-13-6-8(10)11/h8,12-13H,2-7H2,1H3

InChI Key

CXWIOVFTAQJJFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CNCC(F)F

Origin of Product

United States

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